![molecular formula C16H16ClN3O2S2 B220029 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an essential amino acid that plays a crucial role in many physiological processes, including cell proliferation, energy metabolism, and antioxidant defense. The inhibition of glutaminase by CB-839 has been shown to have therapeutic potential in various types of cancer and other diseases.
作用機序
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate in the first step of glutaminolysis. Glutaminolysis is a metabolic pathway that plays a critical role in the growth and proliferation of cancer cells and other rapidly dividing cells. By inhibiting glutaminase, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide reduces the availability of glutamate and other downstream metabolites, leading to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
The inhibition of glutaminase by 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has several biochemical and physiological effects. In cancer cells, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide reduces the levels of intracellular glutamate and other downstream metabolites, leading to a decrease in cell proliferation and an increase in cell death. In addition, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide alters the metabolism of cancer cells, leading to a decrease in the production of ATP, the primary source of energy for cells. This metabolic shift can make cancer cells more susceptible to other therapies, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in various biological processes. However, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations can make it challenging to use 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide in certain experimental settings.
将来の方向性
For research on 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide include the development of more potent and selective inhibitors of glutaminase, the identification of biomarkers that can predict response to 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide, and the evaluation of 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide in clinical trials. In addition, the combination of 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide with other therapies, such as chemotherapy and immunotherapy, is an area of active investigation.
合成法
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-glutamine to form N-(tert-butoxycarbonyl)-L-glutaminyl-2-chlorobenzoyl chloride. This compound is then reacted with thioacetamide to form 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-(tert-butoxycarbonyl)-L-glutaramide. Finally, the tert-butoxycarbonyl protecting group is removed using trifluoroacetic acid to yield 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide.
科学的研究の応用
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer and other diseases. In cancer, the inhibition of glutaminase by 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to reduce the growth and proliferation of cancer cells, enhance the efficacy of chemotherapy and radiation therapy, and overcome resistance to targeted therapies. 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has also shown promise in the treatment of other diseases, including metabolic disorders, neurodegenerative diseases, and viral infections.
特性
製品名 |
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide |
|---|---|
分子式 |
C16H16ClN3O2S2 |
分子量 |
381.9 g/mol |
IUPAC名 |
2-[(2-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-3-9-8(2)24-15(12(9)13(18)21)20-16(23)19-14(22)10-6-4-5-7-11(10)17/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23) |
InChIキー |
PWYCRYBHSZPNBA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2Cl)C |
正規SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



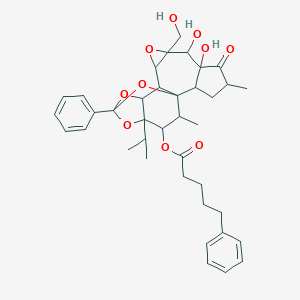
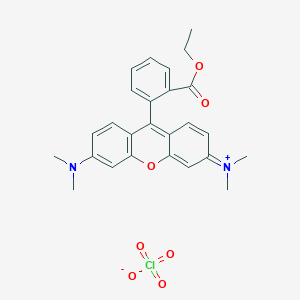

![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
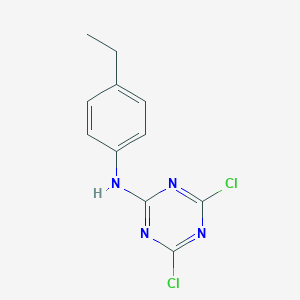

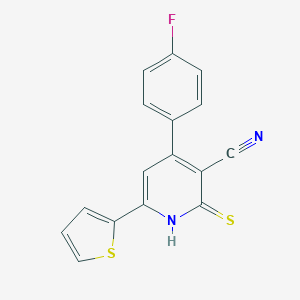
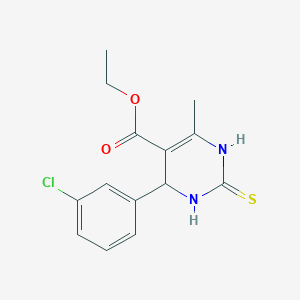
![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)
![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)


![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)